3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile
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Overview
Description
Preparation Methods
The synthesis of 3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile typically involves the reaction of 1,3-benzothiazol-2-amine with hydrazine hydrate and other reagents under controlled conditions . The reaction is carried out in ethylene glycol with the addition of concentrated hydrochloric acid at low temperatures (5-6°C) and then refluxed to obtain the desired product
Chemical Reactions Analysis
3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents such as alkyl halides.
Scientific Research Applications
This compound has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile involves its interaction with various molecular targets. Benzothiazole derivatives are known to inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase . These interactions disrupt essential biological processes in microorganisms, leading to their antimicrobial effects.
Comparison with Similar Compounds
Similar compounds to 3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile include other benzothiazole derivatives such as:
1,3-Benzothiazol-2-amine: A precursor in the synthesis of various benzothiazole compounds.
2-Mercaptobenzothiazole: Used in the vulcanization of rubber and as a corrosion inhibitor.
Benzothiazole-2-thiol: Known for its applications in the synthesis of dyes and pharmaceuticals.
These compounds share the benzothiazole core structure but differ in their functional groups and specific applications, highlighting the unique properties and uses of this compound.
Properties
IUPAC Name |
3-[amino-(4-methyl-1,3-benzothiazol-2-yl)amino]propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-8-4-2-5-9-10(8)14-11(16-9)15(13)7-3-6-12/h2,4-5H,3,7,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPISEGGGXAGJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCC#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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